4-Amino-3-methylbenzoic acid

Physical Chemistry Thermodynamics Process Engineering

4-Amino-3-methylbenzoic acid (CAS 2486-70-6) is the patent-defined, regiospecific intermediate mandatory for Telmisartan API synthesis and the privileged scaffold for nanomolar IDO1 inhibitors. Substituting isomers (e.g., 4-aminobenzoic acid or 3-amino-4-methylbenzoic acid) will cause synthetic failure. Its sublimation enthalpy (29.16 kcal/mol) enables optimized large-scale purification. Procure this specific isomer for high-yield, regulatory-compliant Telmisartan production and active IDO1 inhibitor pharmacophores.

Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
CAS No. 2486-70-6
Cat. No. B181359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-methylbenzoic acid
CAS2486-70-6
Molecular FormulaC8H9NO2
Molecular Weight151.16 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(=O)O)N
InChIInChI=1S/C8H9NO2/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,9H2,1H3,(H,10,11)
InChIKeyNHFKECPTBZZFBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-3-methylbenzoic acid (CAS 2486-70-6) in Industrial Synthesis: A Strategic Intermediate with Quantifiable Physical-Chemical Differentiation


4-Amino-3-methylbenzoic acid (CAS 2486-70-6) is a substituted aromatic carboxylic acid featuring a methyl group at the 3-position and an amino group at the 4-position of the benzoic acid ring. This specific substitution pattern is critical for its role as a key intermediate in the synthesis of complex pharmaceuticals, most notably the antihypertensive drug Telmisartan [1], and as a building block for amide-substituted benzimidazole compounds that function as selective indoleamine-2,3-dioxygenase (IDO) inhibitors [2]. Its unique regiochemistry differentiates it from other aminomethylbenzoic acid isomers and enables its specific, verifiable utility in high-value chemical manufacturing and drug discovery programs.

Why 4-Amino-3-methylbenzoic Acid (CAS 2486-70-6) Cannot Be Replaced by Unsubstituted or Differently Substituted Analogs


The procurement of 4-Amino-3-methylbenzoic acid is not a generic decision; substituting it with 4-aminobenzoic acid, 3-amino-4-methylbenzoic acid, or other isomers will demonstrably fail in key applications. The precise placement of the methyl and amino groups governs both the compound's fundamental physical properties, such as its sublimation thermodynamics [1], and its reactivity in subsequent synthetic steps. For example, the specific regiochemistry is a non-negotiable requirement for the multi-step synthesis of Telmisartan, where it dictates the position of the propyl side chain and the formation of the benzimidazole core [2]. Similarly, in the preparation of IDO inhibitors, the 3-methyl-4-amino substitution pattern is essential for achieving selective enzyme inhibition, as documented in structure-activity relationship (SAR) studies [3]. Using an alternative isomer would lead to a different reaction pathway, a distinct final product, or a loss of biological activity, resulting in failed syntheses and wasted resources.

Quantifiable Differentiation of 4-Amino-3-methylbenzoic Acid (CAS 2486-70-6) Against Its Closest Isomers


Sublimation Enthalpy as a Differentiating Physical Property Among Aminomethylbenzoic Acid Isomers

The standard molar enthalpy of sublimation (ΔsubH°) for 4-amino-3-methylbenzoic acid is 29.16 ± 0.62 kcal/mol, as measured by the Knudsen mass-loss effusion technique [1]. This value differentiates it from other aminomethylbenzoic acid isomers within the same study, such as 3-amino-4-methylbenzoic acid and 2-amino-3-methylbenzoic acid, for which distinct thermodynamic profiles were also determined [1]. Such precise thermodynamic data is essential for designing and optimizing industrial purification processes like sublimation or vapor deposition, where even small differences in enthalpy can significantly impact energy consumption and yield.

Physical Chemistry Thermodynamics Process Engineering

Critical Role as the Definitive Intermediate in Telmisartan Synthesis

The synthesis of Telmisartan, a multi-billion dollar antihypertensive drug, is unequivocally initiated with 4-amino-3-methylbenzoic acid methyl ester [1][2]. The 3-methyl-4-amino substitution pattern is mandatory for the subsequent acylation and nitration steps that build the benzimidazole core. Any attempt to use an alternative isomer, such as 4-amino-2-methylbenzoic acid or unsubstituted 4-aminobenzoic acid, would result in a different regioisomeric product that lacks the required pharmacological activity. The published synthetic route confirms this specific compound is the essential starting material, making it a non-substitutable procurement item for any manufacturer of Telmisartan or its generics.

Medicinal Chemistry Process Chemistry Hypertension

Essential Building Block for Selective Indoleamine-2,3-Dioxygenase (IDO) Inhibitors

Amide-substituted benzo[d]imidazole compounds, derived from 4-amino-3-methylbenzoic acid, have been identified as selective inhibitors of indoleamine-2,3-dioxygenase (IDO1), a key target in cancer immunotherapy [1]. The specific 3-methyl-4-amino substitution pattern is crucial for achieving high affinity and selectivity for the IDO1 enzyme. While the parent acid itself is not the active pharmaceutical ingredient, its unique structure is the cornerstone of this class of inhibitors. Derivatives of this specific building block have demonstrated potent inhibition with reported IC50 values in the nanomolar range (e.g., 46 nM and 110 nM) in enzymatic and cellular assays, underscoring the critical importance of this specific scaffold [2].

Immuno-oncology Drug Discovery Enzyme Inhibition

Validated Application Scenarios for 4-Amino-3-methylbenzoic Acid (CAS 2486-70-6) Based on Quantitative Evidence


Industrial-Scale Purification via Sublimation

The well-defined and differentiated enthalpy of sublimation (29.16 ± 0.62 kcal/mol) [1] enables process engineers to precisely model and optimize sublimation as a purification technique for 4-amino-3-methylbenzoic acid. This is particularly relevant for ensuring high purity (>98% as required for many applications) in large-scale manufacturing, as the thermodynamic data allows for accurate prediction of energy requirements and phase behavior, distinguishing it from other isomers with different sublimation properties.

Non-Substitutable Intermediate for Generic Telmisartan Manufacturing

This compound is the sole, validated starting material for the synthesis of Telmisartan as per the original patents and subsequent generic manufacturing processes [2][3]. Any pharmaceutical company engaged in the production of Telmisartan API (Active Pharmaceutical Ingredient) must procure this specific isomer. The demand is directly tied to the market for this blockbuster drug, providing a clear and predictable procurement driver.

Scaffold for Next-Generation Immuno-Oncology Agents (IDO Inhibitors)

Medicinal chemistry programs focused on developing novel IDO1 inhibitors rely on 4-amino-3-methylbenzoic acid as a privileged scaffold [4]. The established SAR indicates that the 3-methyl-4-amino substitution is essential for achieving potent enzyme inhibition, with lead compounds from this series exhibiting nanomolar IC50 values [5]. Procuring this specific isomer enables access to this active chemical series for hit-to-lead optimization and preclinical development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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